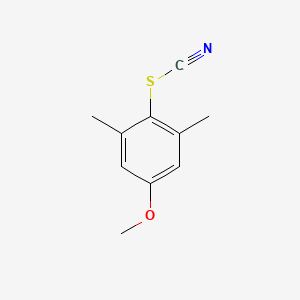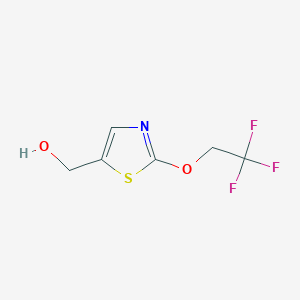
5-Thiazolemethanol, 2-(2,2,2-trifluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanol group. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol typically involves the reaction of 2,2,2-trifluoroethanol with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoroethoxy group or to modify the thiazole ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .
Applications De Recherche Scientifique
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Trifluoromethyl)thiazol-5-yl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: Another related compound with a trifluoromethyl group and an ethanol group.
Uniqueness
The presence of the trifluoroethoxy group in (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H6F3NO2S |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C6H6F3NO2S/c7-6(8,9)3-12-5-10-1-4(2-11)13-5/h1,11H,2-3H2 |
Clé InChI |
PXVQRJBMGRCWIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)OCC(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


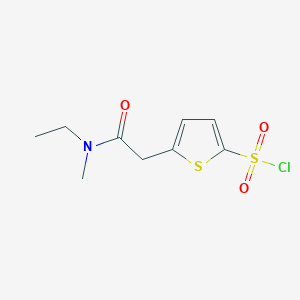
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
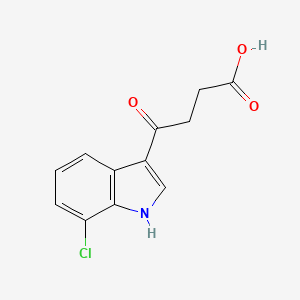
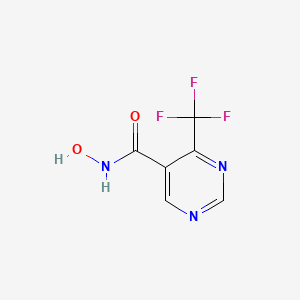

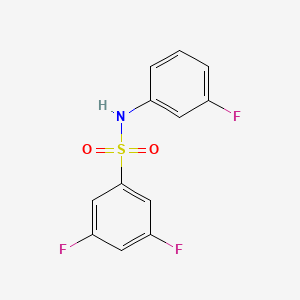


![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
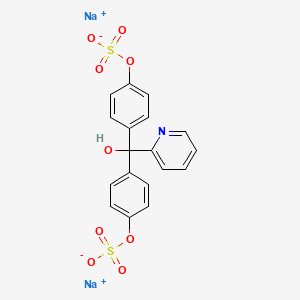
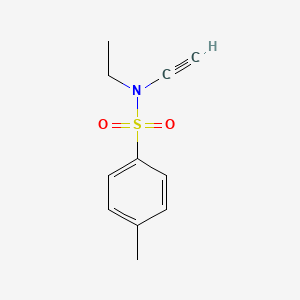

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
